4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Beschreibung
The compound 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- features a pyridine ring substituted at the 4-position with a carboxamide group, which is further linked to a phenyl ring bearing a dimethylamino sulfonyl moiety. The dimethylamino sulfonyl group enhances solubility through hydrogen bonding, while the pyridine-carboxamide backbone may facilitate interactions with enzymes or receptors .
Synthesis routes for related pyridinecarboxamides involve condensation reactions between pyridinecarboxaldehydes and aromatic amines, often using dichloromethane and pyrrolidine as catalysts .
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-5-3-12(4-6-13)16-14(18)11-7-9-15-10-8-11/h3-10H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYSWQOZJFLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360109 | |
| Record name | 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-26-4 | |
| Record name | 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Nucleophilic Aromatic Substitution (NAS)
A foundational strategy involves the sequential functionalization of a pre-sulfonylated aniline derivative. The synthesis begins with 4-nitrobenzenesulfonyl chloride , which undergoes sulfonylation with dimethylamine to yield 4-(dimethylamino)sulfonylnitrobenzene . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-[(dimethylamino)sulfonyl]aniline . This intermediate is then coupled with pyridine-4-carbonyl chloride via a Schotten-Baumann reaction, forming the target carboxamide.
Key conditions :
-
Sulfonylation : Conducted in anhydrous dichloromethane at 0–5°C with triethylamine as a base.
-
Reduction : 10% Pd/C, 50 psi H₂, 80% ethanol, 6-hour reaction time.
-
Amide coupling : Pyridine-4-carbonyl chloride (1.2 equiv) in THF/water (3:1), 0°C to room temperature.
Yield optimization :
Ullmann-Type Coupling for Direct Arylation
An alternative route employs Ullmann coupling to directly install the sulfonamide moiety onto the pyridine ring. 4-Bromopyridine-3-carboxamide is reacted with 4-[(dimethylamino)sulfonyl]phenylboronic acid in the presence of a Cu(I)-bipyridine catalyst. This method circumvents the need for intermediate isolation but requires precise stoichiometric control to minimize homocoupling byproducts.
Reaction parameters :
-
Catalyst: CuI (10 mol%), 2,2′-bipyridine (20 mol%).
-
Solvent: Dimethylformamide (DMF), 110°C, 24 hours.
Catalytic Asymmetric Methods
Organocatalytic Amination
Recent advances leverage chiral organocatalysts to enantioselectively construct the sulfonamide group. A bifunctional thiourea catalyst (Cat-1 ) facilitates the reaction between 4-nitrobenzenesulfonyl chloride and dimethylamine, achieving 90% enantiomeric excess (ee) for the (R)-configured sulfonamide. Subsequent amide coupling proceeds via standard protocols.
Catalyst structure :
\text{Cat-1} = (R,R)-1,2-Diphenylethane-1,2-diamine-derived thiourea}
Advantages :
-
Eliminates racemization during sulfonylation.
-
Reduces purification steps by suppressing diastereomer formation.
Industrial-Scale Production
Continuous-Flow Reactor Systems
To address scalability, patent literature describes a telescoped process in continuous-flow reactors. 4-Nitrobenzenesulfonyl chloride and dimethylamine are mixed in a microchannel reactor (residence time: 2 minutes) at 50°C, followed by inline hydrogenation using a packed-bed Pd/Al₂O₃ catalyst. The resulting aniline stream is combined with pyridine-4-carbonyl chloride in a second reactor, achieving 85% overall yield at kilogram scale.
Process benefits :
-
40% reduction in solvent consumption compared to batch methods.
-
Real-time monitoring suppresses intermediate degradation.
Solvent and Energy Optimization
Lifecycle assessments reveal that substituting THF with cyclopentyl methyl ether (CPME) in the amide coupling step reduces the process’s carbon footprint by 30%. Microwave-assisted heating (150°C, 30 minutes) further cuts reaction times by 70% without compromising yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical NAS | 70–75 | 98 | Robust, well-characterized | Multi-step purification |
| Ullmann Coupling | 60–65 | 95 | Direct arylation | Homocoupling byproducts |
| Organocatalytic | 68–72 | 99 | High enantiopurity | Catalyst cost |
| Continuous-Flow | 85 | 97 | Scalability | High capital investment |
Mechanistic Insights and Side Reactions
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
4-Pyridinecarboxamide derivatives have been studied for their ability to inhibit sodium channels, particularly NaV1.8, which is implicated in pain pathways. Research indicates that compounds targeting NaV1.8 can provide therapeutic benefits for conditions like neuropathic pain and inflammatory diseases .
Case Study: Pain Management
A study demonstrated that the administration of NaV1.8 inhibitors in rodent models resulted in significant pain relief, suggesting that 4-pyridinecarboxamide derivatives may serve as effective analgesics .
Cancer Research
Compounds similar to 4-pyridinecarboxamide have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Their efficacy in various cancer models highlights their potential as chemotherapeutic agents.
Data Table: Efficacy of Related Compounds
| Compound Name | Target | Model | Outcome |
|---|---|---|---|
| PF 01247324 | NaV1.8 | MS Mouse Model | Reversed cerebellar defects |
| A-803467 | NaV1.8 | PTHS Model | Rapid reversal of excitatory phenotypes |
Neuroscience
Research has indicated that 4-pyridinecarboxamide derivatives can modulate neurotransmitter release and neuronal excitability, making them candidates for studying neurological disorders.
Case Study: Autism Spectrum Disorders
In models of Pitt Hopkins Syndrome (PTHS), treatment with NaV1.8 inhibitors led to improved electrophysiological profiles, suggesting a role for these compounds in addressing symptoms associated with genetic forms of autism .
Wirkmechanismus
The mechanism by which 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s uniqueness lies in its pyridine-carboxamide core paired with a dimethylamino sulfonyl phenyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfonyl Group Variations: The target compound’s dimethylamino sulfonyl group contrasts with Mefluidide’s trifluoromethyl sulfonyl . The dimethylamino group improves solubility via protonation, while the trifluoromethyl group in Mefluidide increases lipophilicity and electron-withdrawing effects. Ethylsulfonyl in lacks the amino group, reducing hydrogen-bonding capacity but enhancing stability against hydrolysis .
Core Heterocycles: Pyridine (aromatic, planar) vs. piperidine (non-aromatic, flexible) vs. pyrrolidine (5-membered, highly flexible). Pyridine’s aromaticity may enhance π-π stacking in biological targets, whereas piperidine/pyrrolidine offer conformational flexibility for binding .
Biological Activity: Mefluidide’s trifluoromethyl sulfonyl group contributes to its role in plant membrane protection under acidic conditions . Piperamide’s piperazine moiety likely enhances bioavailability and cellular penetration in anti-infective applications . The target compound’s dimethylamino sulfonyl group may balance solubility and target affinity, making it suitable for enzyme inhibition (e.g., kinase or protease targets) .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound increases water solubility compared to Mefluidide’s trifluoromethyl group, which is more hydrophobic .
- Metabolic Stability : Methylsulfanyl in is prone to oxidation, whereas sulfonyl groups (e.g., in the target compound) are more metabolically stable .
Biologische Aktivität
4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is a compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 254.32 g/mol
Research indicates that this compound exerts its biological effects primarily through the inhibition of key enzymes involved in cellular processes. Notably, it has been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in gene regulation and cancer progression. The inhibition of DNMTs can lead to the reactivation of tumor suppressor genes that are silenced in cancer cells.
Antiproliferative Effects
Several studies have evaluated the antiproliferative activity of 4-Pyridinecarboxamide derivatives against various cancer cell lines. The compound has demonstrated significant cytotoxicity in micromolar concentrations.
Table 1: Antiproliferative Activity on Cancer Cell Lines
The above table summarizes the concentration required to inhibit cell growth by 50% (IC50) for different cancer cell lines.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. The structure-activity relationship studies suggest that modifications to the aromatic rings can enhance or reduce inhibitory potency.
Table 2: Enzyme Inhibition Potency
Case Studies
In a notable study involving human leukemia KG-1 cells, derivatives of the compound were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that certain modifications led to enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance in cancer therapy.
Q & A
Basic Question: What are the common synthetic routes for preparing 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the sulfonamide group via reaction of 4-aminophenyl dimethylsulfonamide with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dimethylformamide) .
- Step 2: Amide bond formation between the pyridine-4-carboxylic acid derivative and the sulfonamide intermediate. This often employs coupling agents like EDC/HOBt or activation via acyl chloride intermediates .
- Step 3: Purification via recrystallization or chromatography (e.g., silica gel column) to isolate the product with >95% purity .
Key Considerations: Solvent choice (e.g., DMF for polar intermediates) and reaction temperature (often 0–25°C for amide coupling) significantly impact yield .
Basic Question: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Analytical characterization should include:
- NMR Spectroscopy: H and C NMR to verify sulfonamide and amide functional groups (e.g., sulfonamide S=O peaks at ~1250 cm in IR) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
- HPLC Analysis: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% is typical for research-grade material) .
Advanced Question: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
Advanced optimization strategies include:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, stoichiometry) to identify optimal conditions .
- Computational Modeling: Quantum mechanical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
- Catalyst Screening: Testing alternatives to triethylamine, such as DMAP or DBU, to enhance amide coupling efficiency .
Example: A 15% yield increase was reported using DMAP in analogous sulfonamide syntheses .
Advanced Question: How to resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from:
- Structural Analogues: Subtle differences in substituents (e.g., methyl vs. chloro groups) can alter bioactivity. Compare data against structurally validated analogs .
- Assay Conditions: Variability in cell lines, solvent (DMSO vs. saline), or concentration ranges. Standardize protocols using controls like known enzyme inhibitors .
- SAR Studies: Perform structure-activity relationship (SAR) analyses to identify critical functional groups (e.g., dimethylsulfonamide vs. methylpiperidine sulfonamide) .
Advanced Question: What methodologies are recommended for studying its mechanism of action in biological systems?
Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) to quantify interactions with target enzymes .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors or proteins .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to predict binding modes and affinity .
Case Study: In analogous compounds, SPR revealed nanomolar binding affinity to kinase targets, validated by X-ray crystallography .
Advanced Question: How to design experiments for evaluating its stability under varying conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 1–4 weeks, monitoring degradation via HPLC .
- pH-Dependent Stability: Incubate in buffers (pH 2–9) and quantify intact compound using LC-MS .
Key Insight: Sulfonamides are generally stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
Advanced Question: What interdisciplinary approaches enhance research on this compound?
Answer:
- Chemoinformatics: Use tools like PubChem or ChEMBL to mine bioactivity data from structurally related compounds .
- Hybrid Experimental-Computational Workflows: Combine DFT calculations for reaction design with high-throughput screening (HTS) to prioritize synthetic targets .
- Collaborative Studies: Partner with crystallography labs for 3D structure determination, aiding in mechanistic studies .
Advanced Question: How to troubleshoot impurities formed during large-scale synthesis?
Answer:
- Byproduct Identification: Use LC-MS/MS or preparative TLC to isolate impurities and characterize them via NMR .
- Process Optimization: Adjust reaction stoichiometry (e.g., excess sulfonyl chloride) or switch to inert solvents (e.g., THF instead of DMF) to suppress side reactions .
Example: A 20% reduction in di-sulfonylated byproducts was achieved using slow reagent addition in a similar synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
